2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Description
This compound is a chloro-substituted derivative of the imidazotriazinone class, characterized by a 5-chloro-2-ethoxyphenyl group at position 2, a methyl group at position 5, and a propyl chain at position 7 of the heterocyclic core. The chlorine atom at the phenyl 5-position may modulate electronic properties and binding affinity compared to other substituents (e.g., sulfonyl or piperazinyl groups) seen in related compounds .
Properties
Molecular Formula |
C17H19ClN4O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C17H19ClN4O2/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18)7-8-13(12)24-5-2/h7-9H,4-6H2,1-3H3,(H,20,21,23) |
InChI Key |
DXCMIHKWEHADGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)Cl)OCC)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Schiff Base Formation | 5-chloro-2-ethoxybenzaldehyde, amine, solvent (ethanol or DMF), reflux at 80–100°C | Ensures regioselective condensation |
| Cyclization | Triazine derivative, catalyst (acidic or Lewis acid), solvent (THF or DMF), 100–120°C | Promotes ring closure to imidazotriazinone core |
| Alkylation | Alkyl halides (e.g., propyl bromide), base (e.g., K2CO3), solvent (acetone) | Methyl and propyl groups introduced selectively |
| Purification | Silica gel column chromatography or recrystallization (ethanol/water) | Achieves high purity for pharmaceutical use |
Industrial Scale Considerations
- Use of advanced catalytic systems to increase yield and selectivity.
- Temperature and solvent polarity optimization to minimize side reactions.
- Efficient purification steps to reduce impurities and enhance product stability.
- Scale-up requires precise control of reaction parameters to maintain batch-to-batch consistency.
Reaction Mechanisms and Chemical Transformations
Types of Reactions Involved
- Condensation: Formation of Schiff base intermediates by reaction of aldehydes with amines.
- Cyclization: Intramolecular ring closure forming the fused imidazo-triazinone system.
- Substitution: Nucleophilic substitution on aromatic ring or alkylation on heterocyclic nitrogen atoms.
- Oxidation/Reduction: Potential modifications of substituents for analog synthesis.
Common Reagents and Catalysts
| Reaction Type | Typical Reagents/Catalysts | Solvents | Temperature Range |
|---|---|---|---|
| Condensation | Amines, aldehydes | Ethanol, DMF | 80–100°C |
| Cyclization | Lewis acids (e.g., ZnCl2, AlCl3) | THF, DMF | 100–120°C |
| Alkylation | Alkyl halides, bases (K2CO3) | Acetone, DMF | Room temp to 60°C |
| Oxidation | KMnO4, PCC | Dichloromethane | Ambient |
| Reduction | NaBH4, LiAlH4 | Ethanol, THF | 0–25°C |
Analytical Characterization and Purity Assessment
Techniques Used
- Thin Layer Chromatography (TLC): Monitoring reaction progress.
- High Performance Liquid Chromatography (HPLC): Purity analysis using C18 columns with acetonitrile/water mobile phase.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation via ^1H and ^13C NMR.
- Mass Spectrometry (LC-MS): Molecular weight verification and impurity profiling.
- Elemental Analysis: Confirming elemental composition within ±0.3% tolerance.
Representative Data Table
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Purity (HPLC) | >95% | ≥95% |
| Molecular Weight (MS) | 346.81 g/mol | Matches theoretical value |
| ^1H NMR (ppm) | Signals consistent with structure | Confirmed assignment |
| Elemental Analysis (%) | C: 58.7, H: 5.5, N: 16.2, Cl: 10.2 | Within ±0.3% of theoretical |
Research Findings and Applications
Biological Activity
- The compound acts as a PDE5 inhibitor, increasing cyclic GMP levels leading to vasodilation.
- Studies demonstrate significant binding affinity to PDE5 receptors, comparable to related imidazotriazine derivatives.
- Potential therapeutic applications include treatment of erectile dysfunction and pulmonary hypertension.
Comparative Structural Analysis
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 5-chloro-2-ethoxybenzaldehyde, amines, triazine derivatives |
| Key Reaction Types | Condensation, cyclization, alkylation |
| Catalysts/Reagents | Lewis acids, bases, alkyl halides |
| Reaction Conditions | 80–120°C, solvents like DMF, THF, ethanol |
| Purification Techniques | Column chromatography, recrystallization |
| Analytical Techniques | TLC, HPLC, NMR, LC-MS, elemental analysis |
| Industrial Scale Factors | Catalyst optimization, temperature control, scalable purification |
| Biological Relevance | PDE5 inhibition, potential treatment for erectile dysfunction and pulmonary hypertension |
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoles.
Scientific Research Applications
2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical structural variations among the target compound and its analogs:
Pharmacological Implications
- Target Compound : The chloro substituent may enhance lipophilicity and alter binding to PDE5 compared to sulfonamide-containing analogs. Chlorine’s electron-withdrawing effect could reduce metabolic stability but improve target selectivity .
- Vardenafil and Derivatives : The (4-ethylpiperazinyl)sulfonyl group in vardenafil is critical for PDE5 inhibition, contributing to its use in erectile dysfunction therapy. Modifications like acetyl or deuterated groups (e.g., Vardenafil Acetyl-d5) are designed to study metabolic pathways or enhance half-life .
- O-Desethylvardenafil : A major metabolite of vardenafil, this compound’s hydroxy group increases solubility but decreases potency compared to the parent drug .
Biological Activity
2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS Number: 2245167-80-8) is a compound belonging to the imidazotriazine family. This compound has garnered attention due to its potential biological activities, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary hypertension.
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 346.811 g/mol
- SMILES Notation : CCCc1nc(C)c2C(=O)N=C(Nn12)c3cc(Cl)ccc3OCC
- IUPAC Name : 2-(5-chloro-2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
The primary mechanism of action for PDE5 inhibitors involves the inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to vasodilation and increased blood flow, which is crucial for erectile function and other physiological processes.
In Vitro Studies
Research indicates that compounds similar to 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one exhibit significant PDE5 inhibitory activity. For instance, studies have shown that certain imidazotriazine derivatives demonstrate high affinity for PDE5 receptors, which can be quantitatively assessed through binding assays using radiolabeled ligands .
In Vivo Studies
In vivo evaluations utilizing animal models have demonstrated the efficacy of PDE5 inhibitors in improving hemodynamic parameters in conditions such as heart failure and pulmonary hypertension. For example, a study highlighted the use of radiolabeled PDE5 inhibitors to visualize and quantify PDE5 expression in transgenic mice with overexpressed PDE5 . This approach not only aids in understanding the pharmacokinetics but also assists in optimizing dosing regimens for therapeutic applications.
Case Studies
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with condensation of substituted phenyl precursors with heterocyclic intermediates. Key steps include:
- Reagent Selection : Use chlorinated aromatic intermediates (e.g., 5-chloro-2-ethoxyphenyl derivatives) to ensure regioselectivity .
- Reaction Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency during imidazo-triazinone ring formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
Validation : Monitor reactions via TLC and confirm structure using -NMR and LC-MS .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Spectral Analysis :
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, ensuring a single peak with retention time consistency .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Advanced: What experimental designs are suitable for studying its phosphodiesterase (PDE) inhibition mechanism?
Answer:
In vitro Assay Design :
- Enzyme Source : Use recombinant PDE isoforms (e.g., PDE5 or PDE6) to evaluate selectivity .
- Kinetic Studies : Measure IC via fluorescence-based cAMP/cGMP hydrolysis assays (0.1–100 µM compound range) .
- Control Groups : Include known PDE inhibitors (e.g., sildenafil analogs) and vehicle controls to validate assay robustness .
Data Interpretation : - Perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with PDE catalytic domains, focusing on halogen bonding with 5-chloro substituents .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or compound stability:
- Reproducibility Checks :
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models, adjusting for batch effects (e.g., solvent/DMSO concentration differences) .
- Structural Confounds : Test for thiovardenafil-like metabolites (e.g., hydroxythiovardenafil) that may interfere with activity .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Answer:
Follow the INCHEMBIOL framework :
- Environmental Persistence :
- Bioaccumulation : Measure logP (octanol/water partition coefficient) experimentally or via computational tools (e.g., EPI Suite) .
- Ecotoxicology :
Advanced: How can DFT and TD-DFT studies enhance understanding of its electronic properties?
Answer:
Computational Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and confirm stability of the imidazo-triazinone core .
- Electronic Transitions : Perform TD-DFT at CAM-B3LYP/6-311++G(d,p) to predict UV-Vis spectra (λ ~300–350 nm) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Validation : Compare computed IR and UV spectra with experimental data to refine functional group assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
